molecular formula C11H10BrCl2N3O3 B2577328 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride CAS No. 85792-59-2

2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride

Cat. No.: B2577328
CAS No.: 85792-59-2
M. Wt: 383.02
InChI Key: WNMBGCGERGVCFA-UHFFFAOYSA-N
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Description

The compound 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride features a halogenated phenyl ring (4-bromo, 2-chloro), a hydroxy group, a 1,2,4-triazole moiety, and a propanoic acid backbone stabilized as a hydrochloride salt.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3O3.ClH/c12-7-1-2-8(9(13)3-7)11(19,10(17)18)4-16-6-14-5-15-16;/h1-3,5-6,19H,4H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMBGCGERGVCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CN2C=NC=N2)(C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride, commonly referred to as compound 85792-59-2, is a synthetic organic compound notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is C11H10BrCl2N3O3C_{11}H_{10}BrCl_{2}N_{3}O_{3} with a molecular weight of 383.02 g/mol. The unique structure includes a triazole ring and halogenated phenyl groups, which contribute to its biological activity.

PropertyValue
CAS Number85792-59-2
Molecular FormulaC₁₁H₁₀BrCl₂N₃O₃
Molecular Weight383.02 g/mol

Antitumor Activity

Research indicates that compounds containing triazole rings often exhibit significant antitumor properties. In vitro studies have demonstrated that 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride can inhibit the growth of various human tumor cell lines. For instance, it has shown moderate anticancer activity with inhibition rates ranging from 1% to 23% against multiple tumor subpanels at a concentration of 10 µM in single-dose experiments .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects using the rat paw edema model. Preliminary results suggest that it may be more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen . The mechanism behind this activity is believed to involve the inhibition of cyclooxygenases and matrix metalloproteinases (MMPs), which play crucial roles in inflammatory pathways.

Enzyme Inhibition

Studies have indicated that this compound can inhibit specific enzyme activities crucial for various biological processes. The presence of the hydroxyl group and the triazole moiety enhances its interaction with biological targets such as enzymes or receptors involved in disease mechanisms. Molecular docking studies have been utilized to elucidate these interactions further.

The biological activity of 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is primarily attributed to:

  • Triazole Ring : Known for its ability to form stable complexes with metal ions and proteins.
  • Hydroxyl Group : Enhances solubility and facilitates interactions with biological macromolecules.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Anticancer Studies : A study conducted on multiple human cancer cell lines demonstrated that modifications to the triazole structure could significantly enhance biological efficacy against specific cancer types .
  • Anti-inflammatory Models : In vivo experiments using rat models showed promising results in reducing inflammation markers compared to standard treatments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to triazole-containing analogs below:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₁₁H₁₀BrClN₃O₃·HCl 419.46* 4-bromo-2-chlorophenyl, hydroxy, triazole Triazole, carboxylic acid, halogens
Fluconazole (Reference) C₁₃H₁₂F₂N₆O 306.27 2,4-difluorophenyl, bis-triazole Bis-triazole, fluorinated phenyl
Propiconazole (Pesticide) C₁₅H₁₇Cl₂N₃O₂ 342.22 2,4-dichlorophenyl, dioxolane, triazole Triazole, chlorinated phenyl
4-(4-Bromo-3-Chlorophenyl)-Sulfonamide (Compound 17, ) C₂₅H₂₄BrClN₄O₃S 575.91 4-bromo-3-chlorophenyl, sulfonamide, pyrazole Sulfonamide, pyrazole, halogens
2-Chloro-3-(1H-1,2,4-Triazol-1-yl)Propanoic Acid (Building Block) C₅H₆ClN₃O₂ 175.58 Chloro, triazole, propanoic acid Triazole, carboxylic acid

Key Observations :

  • The halogenated phenyl group (Br/Cl) in the target compound distinguishes it from fluconazole (F-substituted) and propiconazole (Cl-substituted).
  • The hydroxy and carboxylic acid groups differentiate it from non-polar pesticides (e.g., propiconazole) and bis-triazole antifungals (e.g., fluconazole) .
  • The absence of a sulfonamide group (cf. Compound 17 in ) suggests divergent biological targets .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves water solubility compared to neutral triazole compounds (e.g., propiconazole) .
  • Stability : Halogenated aromatic systems (e.g., 4-bromo-2-chlorophenyl) enhance stability against metabolic degradation, as seen in pesticidal triazoles .

Q & A

Q. What are the recommended synthetic protocols for this compound, and how can reaction yields be optimized?

  • Methodological Answer : A reflux-based synthesis using polar aprotic solvents (e.g., DMSO) is commonly employed for triazole-containing analogs. For example, describes refluxing triazole precursors with substituted aromatic acids for 18 hours, followed by distillation and crystallization in water-ethanol (65% yield). To optimize yields, use Design of Experiments (DoE) to test variables like reaction time, solvent ratios, and temperature. Statistical methods in suggest fractional factorial designs to minimize trials while maximizing data quality .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substituent positions (e.g., bromo, chloro) via coupling patterns and chemical shifts. Compare with analogs in (crystallography) and (PubChem spectral data).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., triazole orientation) using single-crystal data, as demonstrated in for a related triazole derivative .
  • HPLC-MS : Verify purity and molecular weight (e.g., uses HPLC ≥98% purity standards).

Q. How do solubility and stability vary under different pH and storage conditions?

  • Methodological Answer : Test solubility in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). Stability studies should include accelerated degradation under heat (40–60°C) and UV light. ’s safety guidelines recommend storing hydrochloride salts in anhydrous conditions at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry improve reaction design and mechanistic understanding?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. highlights ICReDD’s approach: combining computational reaction path searches with experimental validation to reduce trial-and-error synthesis. Tools like Gaussian or ORCA can predict regioselectivity in triazole formation .

Q. What experimental design strategies resolve contradictions in spectral or bioactivity data?

  • Methodological Answer :
  • Spectral Discrepancies : Cross-validate NMR/IR data with X-ray structures () or synthesize deuterated analogs to confirm peak assignments.
  • Bioactivity Variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) and standardized positive controls ( references bioactivity protocols for triazole derivatives) .

Q. How can membrane separation technologies ( ) enhance purification?

  • Methodological Answer : Implement nanofiltration or reverse osmosis to isolate the hydrochloride salt from byproducts. ’s RDF2050104 subclass recommends membrane technologies for high-purity separation, particularly for thermally labile compounds .

Q. What strategies optimize scalable synthesis while minimizing hazardous byproducts?

  • Methodological Answer : Adopt green chemistry principles:
  • Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Use flow chemistry for exothermic reactions (’s RDF2050112 emphasizes reactor design for safety) .
  • Monitor intermediates via in-line FTIR (’s process control methods) .

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